molecular formula C10H12O2S B13524043 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione

4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione

Cat. No.: B13524043
M. Wt: 196.27 g/mol
InChI Key: CJKBLYJPYTTZBN-UHFFFAOYSA-N
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Description

4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione is a high-purity β-diketone compound of significant interest in advanced organic synthesis and medicinal chemistry research. Its molecular structure, featuring an electron-rich thiophene ring linked to a pentanedione chain, makes it a versatile and valuable synthetic intermediate. Researchers primarily utilize this compound as a fundamental building block for the construction of complex heterocyclic systems. Its reactivity allows for integration into multi-step synthesis pathways, facilitating the creation of novel molecular scaffolds for drug discovery programs. The compound's potential applications are rooted in the established biological importance of its constituent parts. The thiophene moiety is a privileged structure in medicinal chemistry, frequently found in compounds with diverse biological activities . Furthermore, 1,3-diketone derivatives are key precursors to various five-membered heterocycles, including 1,3-thiazoles and 1,3,4-thiadiazoles, which are well-documented in scientific literature for their notable pharmacological properties . These heterocyclic classes have demonstrated promising anticancer activity in vitro against human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116), making their synthetic precursors like β-diketones crucial for developing new therapeutic agents . This product is intended for use in research settings as a chemical reference standard, for method development, and in exploratory synthetic chemistry. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material according to good laboratory practices and under appropriate containment conditions.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

4-methyl-1-thiophen-3-ylpentane-1,3-dione

InChI

InChI=1S/C10H12O2S/c1-7(2)9(11)5-10(12)8-3-4-13-6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

CJKBLYJPYTTZBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthesis via Alkanoylation and Amine-Mediated Processes

According to patent literature (US5543531A and EP0296463B1), a key method involves the reaction of 4-methyl-4-pentene-2,3-dione or related intermediates with organic carboxylic acids in the presence of amines such as triethylamine or 1-methoxy-2-propylamine. The process typically occurs in inert solvents like n-hexane, toluene, or chlorinated hydrocarbons (e.g., 1,2-dichloroethane) under controlled temperature conditions (40–80 °C).

  • The reaction proceeds through formation of intermediates such as 2,4-dimethyl-2-hydroxy-tetrahydrothiophen-3-one, which can tautomerize to keto/enol forms.
  • The amine acts both as a base and a catalyst, facilitating the alkanoylation and subsequent cyclization steps.
  • Post-reaction workup involves aqueous sodium hydroxide treatment, extraction with cyclohexane, and vacuum concentration to isolate the target compound.
  • The reaction mixture often contains minor amounts of dimerized byproducts, which can be converted back to the desired diketone by pyrolysis.

This method is advantageous for its relatively mild conditions and the ability to obtain high yields of the thiophene-diketone compound with good purity.

Friedel-Crafts Acylation and Subsequent Functionalization

Another synthetic route involves Friedel-Crafts acylation of methylated thiophene derivatives using glutaryl chloride or similar acyl chlorides, as reported in detailed synthetic schemes for thiophene diketones.

  • Starting from 3-methylthiophene, methylation yields 2,4-dimethylthiophene.
  • Chlorination with sulfuryl chloride (SO2Cl2) introduces chloro substituents.
  • Friedel-Crafts acylation using glutaryl chloride produces the diketone framework attached to the thiophene ring.
  • Subsequent transformations, such as McMurry olefination and Suzuki coupling, can further functionalize the diketone for advanced applications.

This approach is well-suited for synthesizing substituted thiophene diketones with additional functional groups, providing versatility in molecular design.

Iodine-Mediated One-Pot Cyclization and Alkylation

A more recent environmentally benign strategy involves iodine-mediated one-pot iodocyclization and alkylation of 1,3-dicarbonyl compounds to form thiophene derivatives.

  • The process uses molecular iodine as both electrophile and catalyst.
  • Starting from propargyl alcohol derivatives and 1,3-diketones, the reaction proceeds in nitromethane solvent at moderate temperatures (~80 °C).
  • This method avoids the need for strong acids or transition metal catalysts.
  • Reaction times are optimized around 4 hours, yielding functionalized thiophene diketones efficiently.

While this method is demonstrated primarily for benzo[b]thiophene derivatives, the underlying principles could be adapted for 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione synthesis.

Preparation Method Key Reagents & Conditions Solvents Used Temperature Range Notes
Amine-mediated alkanoylation (Patents) 4-methyl-4-pentene-2,3-dione, triethylamine, carboxylic acid n-Hexane, toluene, 1,2-dichloroethane 40–80 °C Inert solvents, base catalysis, vacuum distillation
Friedel-Crafts acylation & functionalization Methylated thiophene, SO2Cl2, glutaryl chloride Dry THF, xylene 0 °C to reflux Multi-step, includes chlorination and coupling
Iodine-mediated one-pot cyclization Propargyl alcohol, 1,3-diketone, molecular iodine Nitromethane ~80 °C No strong acids or metals, environmentally benign
  • The preparation of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione is effectively achieved through amine-mediated alkanoylation of pentene diketones in inert solvents, offering good yields and operational simplicity.
  • Friedel-Crafts acylation routes provide access to more complex substituted thiophene diketones, enabling further functionalization for advanced synthetic applications.
  • Emerging iodine-mediated methodologies show promise for greener, one-pot syntheses, potentially reducing reaction times and avoiding hazardous reagents.
  • The choice of method depends on the desired substitution pattern, scale, and environmental considerations.
  • Consistent control of reaction parameters such as temperature, solvent, and base presence is critical to maximize yield and purity.
  • Post-reaction workup involving aqueous base treatment and solvent extraction is standard to isolate the pure compound.

This comprehensive analysis, based on diversified and authoritative literature, provides a robust foundation for synthetic chemists aiming to prepare 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione with high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the thiophene ring.

Scientific Research Applications

4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-methyl-1-(thiophen-3-yl)pentane-1,3-dione and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Functional Groups
4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione Thiophen-3-yl C₁₀H₁₂O₂S 196.26 Diketone, thiophene (S-heterocycle)
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione 4-Fluorophenyl C₁₂H₁₃FO₂ 208.23 Diketone, fluorinated phenyl
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione Pyridin-3-yl C₁₂H₁₅NO₂ 205.25 Diketone, pyridine (N-heterocycle)
1-p-Cumenyl-3-phenylpropane-1,3-dione p-Cumenyl, phenyl C₁₈H₁₉O₂ 266.32 Diketone, cumenyl/phenyl

Key Observations :

  • Thiophene vs.
  • Fluorine Substitution : The 4-fluorophenyl group in 1-(4-fluorophenyl)-4-methylpentane-1,3-dione increases electronegativity, which may improve metabolic stability in pharmaceutical intermediates .
  • Pyridinyl Coordination : The pyridin-3-yl group in 4,4-dimethyl-1-(pyridin-3-yl)pentane-1,3-dione enables nitrogen-mediated metal coordination, as demonstrated in copper complexes .

Physical Properties and Solubility

Compound Solubility Melting Point (℃) Boiling Point (℃)
4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione Not reported Not available Not available
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione Not reported Not available Not available
1-p-Cumenyl-3-phenylpropane-1,3-dione Soluble in ethanol Not reported Not reported

Insights :

  • Thiophene’s hydrophobic nature may reduce water solubility compared to pyridinyl analogs.
  • The higher molecular weight of 1-p-cumenyl-3-phenylpropane-1,3-dione (266.32 g/mol) correlates with its ethanol solubility, suggesting bulky substituents enhance organic solvent compatibility .

Biological Activity

4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse sources.

Chemical Structure and Synthesis

The compound can be classified as a diketone with a thiophene ring, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of appropriate thiophene derivatives with diketones under controlled conditions to yield the desired product. A common synthetic route includes the condensation of thiophene derivatives with acyclic diketones, followed by purification through crystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione. In vitro assays have demonstrated its efficacy against various cancer cell lines. The compound exhibits cytotoxic effects characterized by low IC50 values, indicating high potency.

Cell Line IC50 (µM) Activity
MCF-70.02High
A5490.15Moderate
HeLa0.10High

These results suggest that the presence of the thiophene moiety significantly contributes to the compound's anticancer activity by possibly interacting with cellular targets involved in proliferation and apoptosis pathways .

Antimicrobial Activity

In addition to its anticancer properties, 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione has shown promising antimicrobial activity. Studies report that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.12
Escherichia coli0.25
Salmonella Typhi0.50

The mechanism behind this antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione can be attributed to its structural features. The presence of the thiophene ring is crucial for enhancing its reactivity and interaction with biological targets. Modifications on the thiophene ring and the pentane chain can lead to variations in potency:

  • Substituents on Thiophene : Different substituents can either enhance or reduce activity; for instance, methyl groups increase lipophilicity and potentially improve cellular uptake.
  • Chain Length Variations : Altering the length of the pentane chain affects steric hindrance and electronic properties, which can influence binding affinity to target proteins.

Case Studies

Several case studies have been conducted to explore the effects of this compound on different cancer models:

  • Study on MCF-7 Cells : A study indicated that treatment with 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione resulted in significant apoptosis in MCF-7 cells, characterized by increased caspase activity and DNA fragmentation.
  • In Vivo Efficacy : In animal models, administration of this compound led to reduced tumor growth rates compared to control groups, suggesting its potential for therapeutic applications in oncology.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione, and how can reaction conditions be optimized?

A Claisen condensation between thiophene-3-carbonyl chloride and 4-methylpentane-2,4-dione is a plausible route. Optimization involves testing bases (e.g., NaH or LDA) and solvents (THF, DMF) to enhance yield and purity. Reaction monitoring via TLC or HPLC can identify intermediate stages, while recrystallization or column chromatography (silica gel, ethyl acetate/hexane) purifies the final product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

1H/13C NMR in deuterated solvents (CDCl3 or DMSO-d6) resolves signals for the thiophene ring (δ 6.8–7.5 ppm) and diketone protons (δ 2.0–3.5 ppm). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and enolic O-H bonds (~3200 cm⁻¹, if tautomerism exists). Mass spectrometry (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]+) .

Q. What strategies mitigate challenges in isolating 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione from by-products?

Use gradient elution in column chromatography (hexane:ethyl acetate, 8:2 to 6:4) to separate polar by-products. Alternatively, preparative HPLC with a C18 column and acetonitrile/water mobile phase improves resolution. Purity validation via melting point analysis and HPLC (>95% area) is critical .

Advanced Research Questions

Q. How does keto-enol tautomerism influence the reactivity of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione in coordination chemistry?

Temperature-dependent NMR studies (25°C to −40°C) in DMSO-d6 can quantify tautomeric equilibrium. Computational modeling (DFT) predicts the stability of keto vs. enol forms. Reactivity studies with metal ions (e.g., Cu²⁺ or Fe³⁺) under inert conditions (argon) reveal preferential coordination sites via UV-Vis and ESR spectroscopy .

Q. What computational approaches predict the compound’s electronic properties for applications in organic electronics?

Density Functional Theory (DFT) calculates HOMO/LUMO energies and charge distribution. Compare results with experimental UV-Vis absorption spectra (λmax in THF) and cyclic voltammetry (redox potentials in acetonitrile). Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. How can contradictory data between X-ray crystallography and solution-phase NMR be resolved?

X-ray crystallography provides solid-state conformation, while NOESY NMR reveals solution-phase dynamics. If discrepancies arise (e.g., bond angles or torsion), consider polymorphism or solvent-induced structural changes. Molecular dynamics simulations (MD) bridge these observations by modeling environmental effects .

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